
4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)aniline” is a derivative of pyridazine . It has a molecular weight of 193.25 . The IUPAC name of the compound is 6-(4-methyl-1-piperazinyl)-3-pyridazinylamine .
Molecular Structure Analysis
The InChI code for the compound is 1S/C9H15N5/c1-13-4-6-14(7-5-13)9-3-2-8(10)11-12-9/h2-3H,4-7H2,1H3,(H2,10,11) . This indicates the presence of 9 carbon atoms, 15 hydrogen atoms, and 5 nitrogen atoms in the molecule.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .科学的研究の応用
Synthesis and Structural Analysis
The compound "4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)aniline" is a part of the pyridazine derivatives family. These derivatives are synthesized using methodologies such as the Inverse Electron Demand Diels-Alder reaction and are characterized through NMR, Mass Spectrometry, X-ray diffraction, and other techniques. The crystal structures of certain compounds in this family have been extensively studied, revealing their potential applications in various fields, including pharmaceuticals and materials science. For instance, Singh et al. (2020) synthesized a series of functionalized pyridazine derivatives, including ones similar to "4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)aniline," and evaluated their anti-microbial properties, with some compounds showing moderate to high activity against bacteria and fungi (Singh et al., 2020).
Photophysical Properties and Electroluminescence Application
Derivatives similar to "4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)aniline" have been studied for their photophysical properties and potential electroluminescence applications. Vezzu et al. (2010) examined a range of compounds, including tetradentate bis-cyclometalated platinum complexes derived from similar aniline derivatives, for their photophysical properties. These compounds exhibited strong emissive properties at ambient temperatures and were applied in organic light-emitting diode (OLED) devices, demonstrating significant potential for electroluminescence applications (Vezzu et al., 2010).
Antioxidant Activity
Aniline derivatives, closely related to the compound of interest, have been synthesized and evaluated for their antioxidant properties. Padma & Gadea (2020) synthesized a novel series of N-([1, 3, 4- Oxadiazino [6, 5-b] substituted indol-2-yl methyl) aniline and assessed their antioxidant activity through standard assays. Several compounds in the series displayed significant antioxidant activity, indicating potential health and pharmaceutical benefits (Padma & Gadea, 2020).
Heterocyclic Compound Synthesis and Applications
The pyridazine core, which is part of "4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)aniline," is extensively used in the synthesis of various heterocyclic compounds. These compounds, due to their structural diversity and complexity, have numerous applications in drug discovery, medicinal chemistry, and material science. For example, Ibrahim & Behbehani (2014) established a general route for synthesizing a novel class of pyridazin-3-one derivatives, indicating the versatility of the pyridazine scaffold in synthesizing complex molecules with potential pharmaceutical applications (Ibrahim & Behbehani, 2014).
Safety and Hazards
特性
IUPAC Name |
4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c1-12-8-10-20(11-9-12)16-7-6-15(18-19-16)13-2-4-14(17)5-3-13/h2-7,12H,8-11,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XADWJRWLTJNPPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-amino-3-[(3,4-dichlorophenyl)methylsulfanyl]-5-oxo-1,2,4-triazin-6-yl]propanoic Acid](/img/structure/B2446354.png)
![Methyl 3-{[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2446355.png)
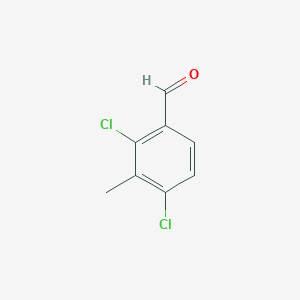
![N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide](/img/structure/B2446357.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-chloro-4-methylbenzenesulfonamide](/img/structure/B2446358.png)
![N-(1-Cyanocyclopentyl)-2-[(2-cyclohexyl-1-hydroxypropan-2-YL)amino]acetamide](/img/structure/B2446359.png)
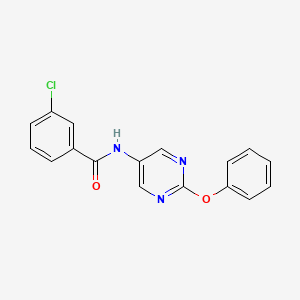
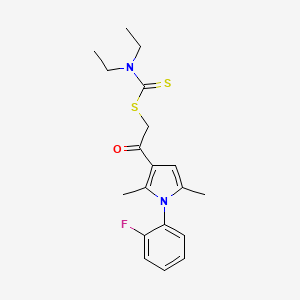
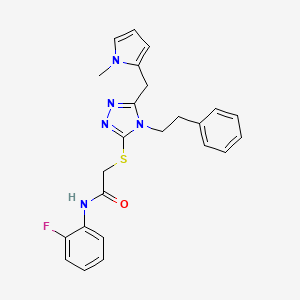
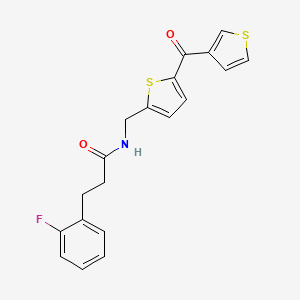
![Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine](/img/structure/B2446368.png)
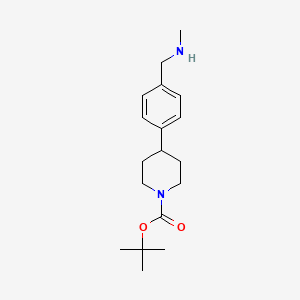
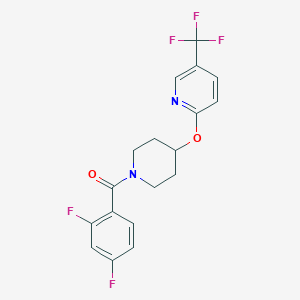
![N-(1-Cyano-3-methylcyclohexyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B2446373.png)